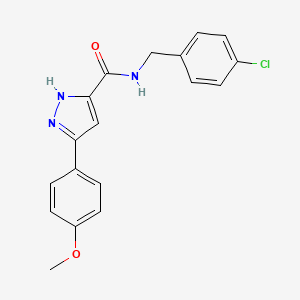![molecular formula C24H25N5O3 B11299959 2-(2-methoxyphenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B11299959.png)
2-(2-methoxyphenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[2-(2-METHOXYPHENYL)ETHYL]AMINE is a complex organic compound that features a combination of methoxy, phenyl, and tetrazolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[2-(2-METHOXYPHENYL)ETHYL]AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of an azide with a nitrile.
Methoxylation: Introduction of methoxy groups can be done using methylating agents like dimethyl sulfate or methyl iodide.
Coupling Reactions: The phenyl and tetrazolyl groups are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and synthesis pathways.
Biology
In biological research, this compound can be used to study the interactions of tetrazole-containing molecules with biological targets, potentially leading to the development of new pharmaceuticals.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mécanisme D'action
The mechanism of action of ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[2-(2-METHOXYPHENYL)ETHYL]AMINE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes, potentially inhibiting their activity. The methoxy and phenyl groups can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: These compounds also contain aromatic rings and nitrogen atoms, making them structurally similar.
Imidazole Derivatives: These compounds share the nitrogen-containing ring structure.
Uniqueness
The presence of the tetrazole ring in ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[2-(2-METHOXYPHENYL)ETHYL]AMINE distinguishes it from other similar compounds. This unique feature can confer specific binding properties and reactivity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C24H25N5O3 |
|---|---|
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)-N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C24H25N5O3/c1-30-21-11-7-6-8-19(21)14-15-25-17-18-12-13-22(23(16-18)31-2)32-24-26-27-28-29(24)20-9-4-3-5-10-20/h3-13,16,25H,14-15,17H2,1-2H3 |
Clé InChI |
BAGYUMFMKCVMMD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CCNCC2=CC(=C(C=C2)OC3=NN=NN3C4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-methylbutyl)propanamide](/img/structure/B11299878.png)
![N-[(4-ethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11299886.png)
![2-Acetyl-4-fluorophenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11299890.png)
![N-(4-methoxyphenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11299891.png)
![1-(Azepan-1-yl)-2-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone](/img/structure/B11299893.png)
![7-[(4-chlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B11299894.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11299897.png)

![N-(3-fluoro-2-methylphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11299900.png)
![2-[2-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11299911.png)
![2-[3-(Dimethylamino)propyl]-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11299939.png)
![3-methyl-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11299948.png)
![2-bromo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B11299952.png)
![3-Fluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11299961.png)
